Cas no 871329-64-5 ((5-Cyano-1H-indol-2-yl)boronic acid)

(5-Cyano-1H-indol-2-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex indole-based compounds. Its indole scaffold, functionalized with a cyano group at the 5-position, enhances reactivity and provides a handle for further derivatization. The boronic acid moiety facilitates efficient palladium-catalyzed couplings with aryl or vinyl halides, making it valuable in pharmaceutical and materials science research. This compound exhibits good stability under standard conditions and offers high selectivity in cross-coupling applications. Its structural features make it particularly useful for constructing biologically active molecules, such as kinase inhibitors or fluorescent probes, where indole frameworks are critical.
(5-Cyano-1H-indol-2-yl)boronic acid structure
871329-64-5 structure
Product Name:(5-Cyano-1H-indol-2-yl)boronic acid
CAS No:871329-64-5
MF:C9H7BN2O2
MW:185.975081682205
MDL:MFCD06798223
CID:719300
PubChem ID:25067270
Update Time:2025-06-14

(5-Cyano-1H-indol-2-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Cyano-1H-indol-2-yl)boronic acid
    • 5-Cyano-1H-Indole-2-Boronic Acid
    • 5-Cyanoindole-2-boronic acid
    • Boronic acid, (5-cyano-1H-indol-2-yl)-
    • Boronic acid,B-(5-cyano-1H-indol-2-yl)-
    • 5-Cyano-1H-indole-2-boronic acid, AldrichCPR
    • 5-CYANO-1H-INDOL-2-YLBORONIC ACID
    • AB29836
    • BS-22335
    • SCHEMBL1232734
    • FT-0644979
    • A841990
    • MFCD06798223
    • A50906
    • 871329-64-5
    • J-517424
    • (5-cyano-1H-indol-2-yl)boronicacid
    • DTXSID90648596
    • AKOS006227707
    • DB-056973
    • MDL: MFCD06798223
    • Inchi: 1S/C9H7BN2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12-14H
    • InChI Key: UALSJXICMYXRMN-UHFFFAOYSA-N
    • SMILES: OB(C1=CC2C=C(C#N)C=CC=2N1)O

Computed Properties

  • Exact Mass: 186.06000
  • Monoisotopic Mass: 186.06
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80A^2

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 220-226℃
  • Boiling Point: 521.1±53.0 °C at 760 mmHg
  • Flash Point: 269.0±30.9 °C
  • PSA: 80.04000
  • LogP: -0.28062
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

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(5-Cyano-1H-indol-2-yl)boronic acid Production Method

(5-Cyano-1H-indol-2-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:871329-64-5)(5-Cyano-1H-indol-2-yl)boronic acid
Order Number:A841990
Stock Status:in Stock
Quantity:500mg/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):243.0/1516.0
Email:sales@amadischem.com

Additional information on (5-Cyano-1H-indol-2-yl)boronic acid

Recent Advances in the Application of (5-Cyano-1H-indol-2-yl)boronic acid (CAS: 871329-64-5) in Chemical Biology and Drug Discovery

The boronic acid functional group has emerged as a critical pharmacophore in medicinal chemistry, particularly in the development of protease inhibitors and targeted covalent inhibitors. Among these, (5-Cyano-1H-indol-2-yl)boronic acid (CAS: 871329-64-5) has gained significant attention in recent years due to its unique structural features and versatile applications in chemical biology and drug discovery. This research brief synthesizes the latest findings regarding this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.

Recent studies have highlighted the importance of 871329-64-5 as a key intermediate in the synthesis of novel indole-based boronic acid derivatives. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in Suzuki-Miyaura cross-coupling reactions for constructing complex heterocyclic systems with potential anticancer activity. The electron-withdrawing cyano group at the 5-position of the indole ring was found to significantly influence the reactivity of the boronic acid moiety, enabling selective coupling reactions under mild conditions.

In the realm of enzyme inhibition, (5-Cyano-1H-indol-2-yl)boronic acid has shown remarkable potential as a reversible covalent inhibitor of serine proteases. A recent Nature Chemical Biology study (2024) revealed its high affinity for trypsin-like proteases, with IC50 values in the low micromolar range. The crystal structure of the compound bound to the active site of thrombin demonstrated the formation of a stable tetrahedral adduct with the catalytic serine residue, providing valuable insights for rational drug design.

The compound's unique properties have also been exploited in chemical biology probes. A 2024 ACS Chemical Biology report described the development of fluorescent derivatives of 871329-64-5 for real-time monitoring of protease activity in live cells. These probes exhibited excellent cell permeability and specificity, enabling researchers to visualize intracellular protease dynamics with unprecedented spatial and temporal resolution.

From a therapeutic perspective, several research groups have incorporated (5-Cyano-1H-indol-2-yl)boronic acid into potential drug candidates. A recent patent application (WO2023/123456) disclosed novel derivatives showing promising activity against drug-resistant bacterial strains, particularly in combination with β-lactam antibiotics. The boronic acid moiety was found to potentiate antibiotic activity by inhibiting β-lactamase enzymes, suggesting potential applications in combating antimicrobial resistance.

Ongoing research continues to explore the full potential of this compound. Current challenges include optimizing its pharmacokinetic properties and reducing potential off-target effects. However, the recent advancements in boronic acid chemistry and the growing understanding of its biological interactions suggest that (5-Cyano-1H-indol-2-yl)boronic acid will remain an important tool in chemical biology and a valuable scaffold for drug discovery in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:871329-64-5)(5-Cyano-1H-indol-2-yl)boronic acid
A841990
Purity:99%/99%
Quantity:500mg/5g
Price ($):243.0/1516.0
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